GSK 690 Hydrochloride

LSD1 Epigenetics Reversible Inhibition

Irreversible LSD1 inhibitors cause confounding off-target MAO-A/B activity and covalent FAD modification. GSK 690 Hydrochloride solves this as a cell-permeable, ATP-non-competitive reversible inhibitor. • Biochem. IC50 (LSD1): 37 nM (TR-FRET); Kd: 9 nM (SPR) • >5,400-fold selective over MAO-A (IC50 >200 µM) • Soluble HCl salt; enables AML differentiation assays with CD86 EC50 1.4 µM (THP-1) • Literature reference for PDB 9DBP & scaffold-hopping

Molecular Formula C24H24ClN3O
Molecular Weight 405.9 g/mol
Cat. No. B15623986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 690 Hydrochloride
Molecular FormulaC24H24ClN3O
Molecular Weight405.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1
InChIKeyDBTSJYXXWZFXNJ-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK 690 Hydrochloride – Reversible LSD1 Inhibitor


GSK 690 Hydrochloride is a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. It binds to LSD1 with a high affinity (Kd) of 9 nM and exhibits a biochemical IC50 of 37 nM in cell-free assays . As a small molecule, it is a crucial tool compound for investigating epigenetic regulation, particularly the role of histone demethylation in gene expression and cancer biology. The compound is widely used in preclinical research to explore LSD1's function in various disease models, including acute myeloid leukemia (AML) and solid tumors [1].

Reversible LSD1 inhibition Non-covalent, ATP-non-competitive mechanism; distinct from irreversible FAD-modifying inhibitors. Supports LSD1 catalytic function studies without covalent target modification.
Solution-ready salt form Hydrochloride salt reported to improve aqueous solubility; supports solution-based assay preparation and high-concentration stock workflows.
Cell-permeable tool compound Reported intracellular target engagement via CD86 biomarker induction; applicable to myeloid differentiation and epigenetic probe studies.

GSK 690 Hydrochloride Differentiation Factors


LSD1 inhibitors are not a monolithic class; they exhibit critical differences in mechanism of action (reversible vs. irreversible inhibition), selectivity profiles, and downstream biological effects. Generic substitution can lead to experimental failure or misinterpretation of results. For instance, GSK 690 Hydrochloride is a reversible inhibitor with a specific binding mode, contrasting sharply with clinically advanced irreversible inhibitors like GSK2879552 [1]. Furthermore, its unique selectivity profile, particularly regarding off-target effects like hERG channel inhibition, differentiates it from other reversible inhibitors [2]. Its proven synergistic activity with HDAC inhibitors in specific cancer models, such as rhabdomyosarcoma (RMS), is also a key differentiating feature not shared by all LSD1 inhibitors [3]. Therefore, the choice of LSD1 inhibitor must be driven by the specific research question and the quantitative evidence presented below.

Mechanism class mismatch Irreversible and reversible LSD1 inhibitors differ in MAO-A/B off-target profiles; direct substitution may confound monoamine-dependent phenotypic readouts.
Scaffold-dependent divergence Even within reversible chemotypes, hERG liability and MAO-A counter-screen activity can vary; requires empirical validation before in-class replacement.
Salt form interchangeability Free base form shows limited DMSO solubility; substituting HCl salt may alter assay exposure without prior solubility verification.

GSK 690 Hydrochloride Comparative Evidence


Binding Affinity and Potency vs. Analog 21g

GSK 690 Hydrochloride is a reversible inhibitor of LSD1, in contrast to many other clinical-stage inhibitors which are irreversible and mechanism-based . This fundamental difference in mechanism of action is critical for experimental design. Reversible inhibitors like GSK 690 allow for washout experiments to study recovery of enzyme activity and are less prone to sustained, off-target effects. The irreversible inhibitor GSK-LSD1 dihydrochloride, for example, has an IC50 of 16 nM, but its mechanism prevents the recovery of LSD1 activity even after the compound is removed .

Binding affinity vs. 21g
Head-to-head
Kd: 9 nM vs. 22 nM | IC50: 37 nM vs. 57 nM
2.4-fold tighter binding (SPR)
Supports LSD1 inhibitor SAR benchmarking
TR-FRET enzymatic assay, 30 min, 25 °C; SPR at 15 °C
LSD1 Epigenetics Reversible Inhibition

MAO-A Selectivity vs. Tranylcypromine

GSK 690 Hydrochloride exhibits a very high binding affinity for LSD1, with a Kd value of 9 nM [1]. This high affinity is crucial for potent target engagement in cellular and in vivo assays. While other reversible inhibitors exist, GSK 690's affinity is among the highest reported for its class. For context, the development of other reversible scaffolds from the same group often resulted in compounds with much weaker or undetectable binding in SPR assays [2].

MAO-A selectivity vs. PCPA
Cross-study comparable
MAO-A IC50 >200 μM (>5,400-fold over LSD1)
Tranylcypromine: MAO-A Ki 5 μM
Supports selective LSD1 tool use in neuronal models
MAO-A biochemical inhibition assay; context for monoamine-sensitive phenotyping
LSD1 Kd Binding Affinity

CD86 Induction in THP-1 AML Cells

GSK 690 Hydrochloride, as a single agent, shows little cytotoxicity against rhabdomyosarcoma (RMS) cells [1]. However, it exhibits strong synergistic induction of cell death when combined with HDAC inhibitors such as JNJ-26481585. This combination upregulates proapoptotic proteins (BMF, PUMA, BIM, NOXA) and activates caspases-9 and -3 [1]. This specific and quantifiable synergy is a key differentiator for research into combination epigenetic therapies for sarcomas, where other LSD1 inhibitors might not show the same effect.

Cellular CD86 induction
Supporting evidence
EC50 = 1.4 μM (THP-1 cells, 48 h, flow cytometry)
Supports cellular PD biomarker benchmarking
No quantitative EC50 reported for analog 21g
Rhabdomyosarcoma Synergy HDAC inhibitor

Synergy with JNJ-26481585 in Rhabdomyosarcoma

A significant and well-documented feature of GSK 690 is its potent inhibition of the hERG (human ether-a-go-go-related gene) potassium ion channel, which is associated with potential cardiotoxicity [1]. This off-target effect has been a major reason for its lack of clinical development and has spurred extensive medicinal chemistry campaigns to develop new LSD1 inhibitors that retain potency but lack hERG activity [1]. This is a stark contrast to some other LSD1 inhibitors that have been specifically optimized to avoid this liability.

Combination vs. monotherapy
Cross-study comparable
GSK-690 alone: minimal cytotoxicity
+ JNJ-26481585: caspase-9/-3 cleavage, BMF/PUMA/BIM/NOXA upregulation
Supports LSD1/HDAC combination research context
RMS cell lines; synergy depends on BH3-only protein induction
hERG Cardiotoxicity Off-target

Solubility Advantage of HCl Salt

GSK 690 Hydrochloride demonstrates specific in vivo antitumor activity in a genetically defined gastric cancer model harboring TP53 frameshift mutations [1]. It significantly inhibits tumor growth in this specific subtype by inducing G1/S cell cycle arrest via the LSD1-CCNA2 axis. This provides a clear, quantitative basis for selecting GSK 690 for research in this particular oncogenic context, where other LSD1 inhibitors or therapies targeting different pathways may be ineffective.

HCl salt vs. free base solubility
Supporting evidence
HCl salt: DMSO ≥100 mg/mL
Free base: ~2 mg/mL; equipotent at matched molar concentrations
Supports high-concentration stock preparation
Anhydrous DMSO; salt identity confirmed by 1H-NMR
Gastric Cancer In Vivo TP53 Mutation

GSK 690 Hydrochloride Applications


AML Differentiation with CD86/LY96 Biomarkers

Given its well-characterized, high-affinity reversible binding (Kd = 9 nM) [1], GSK 690 Hydrochloride is the ideal tool for washout experiments designed to study the temporal dynamics of histone methylation and gene expression following LSD1 inhibition. Its reversible mechanism allows researchers to observe the recovery of LSD1 activity and associated chromatin changes, a study that is impossible with irreversible inhibitors.

LSD1/HDAC Combination Therapy in Rhabdomyosarcoma

Based on in vivo data showing specific antitumor activity in gastric cancer models with TP53 frameshift NLS mutations [2], GSK 690 Hydrochloride is optimally deployed in preclinical xenograft or organoid studies focusing on this genetic subtype. Researchers can leverage this compound to probe the LSD1-CCNA2 axis and explore combination therapies that enhance the observed G1/S cell cycle arrest.

Scaffold-Hopping for Reversible LSD1 Inhibitors

Due to its well-documented hERG inhibition liability [3], GSK 690 Hydrochloride serves as an essential positive control compound in medicinal chemistry campaigns aimed at developing next-generation LSD1 inhibitors. Researchers can use it to benchmark the selectivity of their novel compounds, ensuring they have successfully designed out the cardiac ion channel off-target activity while retaining LSD1 potency.

LSD1 vs. MAO Selectivity Profiling

Leveraging its strong synergistic induction of apoptosis with HDAC inhibitors like JNJ-26481585 in rhabdomyosarcoma (RMS) cells [4], GSK 690 Hydrochloride is a key component for investigating combination epigenetic therapies. Its use is specifically indicated in in vitro and in vivo models of sarcoma to study the mechanisms of synergistic cell death involving the intrinsic apoptotic pathway and upregulation of proapoptotic BH3-only proteins.

Application
Selection Property
Validation Focus
AML cell differentiation assays
Reversible LSD1 inhibitor with reported cellular PD readout context (CD86, LY96)
Cellular target engagement and differentiation biomarker induction
RMS apoptosis combination studies
LSD1 inhibitor with minimal single-agent cytotoxicity enabling HDAC synergy detection
Caspase-dependent apoptosis and BH3-only protein induction
LSD1 inhibitor structure-based design
Literature reference with reported co-crystal structure (PDB 9DBP)
Binding affinity benchmarking and SAR progression
LSD1 selectivity profiling
LSD1 inhibitor with reported MAO-A selectivity context
MAO-A counter-screen and epigenetic probe panel selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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